N-(3-(methylthio)phenyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine
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Overview
Description
Triazolopyrimidines are a class of compounds that have attracted wide pharmaceutical interest due to their valuable biological properties . They are known to possess activities such as antitrypanosomal, antischistosomal, and antimicrobial . They also act as HMG-CoA reductase inhibitors, COX-2 selective inhibitors, AMP phosphodiesterase inhibitors, KDR kinase inhibitors, selective peripheral benzodiazepine receptor ligands, and as antianxiety agents .
Synthesis Analysis
The synthesis of similar compounds often involves a multi-step reaction sequence. For example, derivatives of the new ring system benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone and its cycloalkane and cycloalkene condensed analogues have been conveniently synthesized through a three-step reaction sequence . An atom-economical, one-pot, three-step cascade process engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) has been performed for the synthesis .Molecular Structure Analysis
The molecular structure of similar compounds is often determined by 1D and 2D NMR spectroscopy and X-ray crystallography .Scientific Research Applications
Synthesis of Heterocyclic Compounds
The synthesis and characterization of heterocyclic compounds, particularly those incorporating the thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine scaffold, are a primary area of interest. These compounds are synthesized through various methods, including heterocyclization and nucleophilic displacement reactions. The preparation of pyrido[3′,2′:4,5]thieno[2,3-e]-[1,2,4]triazolo[4,3-a] pyrimidin-5(4H)-ones highlights the versatility and reactivity of related chemical structures in forming complex heterocyclic systems (Davoodnia, Bakavoli, Mohseni, & Tavakoli-Hoseini, 2008).
Biological Studies and Selective Receptor Antagonism
Research into the biological activity of thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine derivatives includes their evaluation as potent and selective serotonin 5-HT6 receptor antagonists. These studies contribute to understanding the structure-activity relationships (SAR) critical for developing targeted therapies. The synthesis and biological evaluation of these compounds provide insights into their potential therapeutic applications (Ivachtchenko, Golovina, Kadieva, et al., 2010).
Antitumor and Antimicrobial Activities
Compounds derived from the thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core have been explored for their antitumor and antimicrobial activities. For instance, enaminones have been used as building blocks for synthesizing substituted pyrazoles showing promising activities against cancer and microbial infections. These findings highlight the potential of such derivatives in developing new therapeutic agents (Riyadh, 2011).
Crystal Structure Analysis
The crystal structure analysis of related compounds, such as N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, provides valuable insights into the molecular geometry, hydrogen bonding, and π-stacking interactions that could influence the physical properties and reactivity of similar compounds. Understanding these structural details is crucial for the design of molecules with desired properties and functions (Repich, Orysyk, Savytskyi, & Pekhnyo, 2017).
Future Directions
properties
IUPAC Name |
10-(4-methylphenyl)sulfonyl-N-(3-methylsulfanylphenyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O2S3/c1-13-6-8-16(9-7-13)31(27,28)21-20-23-19(22-14-4-3-5-15(12-14)29-2)18-17(10-11-30-18)26(20)25-24-21/h3-12H,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVIQDMBZZBCRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NC5=CC(=CC=C5)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(methylthio)phenyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine |
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